![molecular formula C13H16N2O2 B7936861 Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936861.png)
Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Efficacy : Some pyrrole derivatives, including Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate derivatives, have shown promising insecticidal efficacy against various stored-product pests like rice weevil, lesser grain borer, and confused flour beetle (Boukouvala et al., 2019). Another study also supports these findings, demonstrating the compounds' potential as grain protectants (Boukouvala et al., 2016).
Chemical Synthesis : The compound's derivatives are also important in chemical synthesis. A study describes the synthesis of pyrrole-2-carboxylic acid derivatives, which are useful in various organic syntheses (Law et al., 1984).
Molecular Diversity : In organic chemistry, these compounds contribute to molecular diversity. A research article discusses the synthesis of functionalized pyrroles, including derivatives of this compound, showcasing the versatility of these compounds in generating diverse molecular structures (Chen et al., 2016).
Electrochemical Properties : Another study highlights the electrochemical properties of pyrrole derivatives, important for applications in materials science and electronics (Hildebrandt et al., 2011).
Pharmaceutical Applications : Pyrrole derivatives also have potential in pharmaceutical applications due to their biological activities. For example, derivatives of this compound class have been evaluated for antimalarial activities (Ningsanont et al., 2003).
properties
IUPAC Name |
phenyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17-12-4-2-1-3-5-12)15-8-10-6-14-7-11(10)9-15/h1-5,10-11,14H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPGOLKUJJFFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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